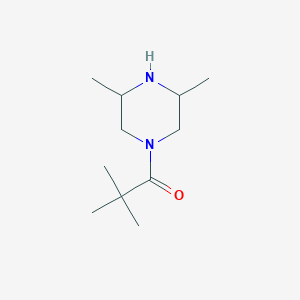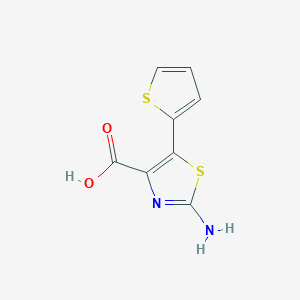![molecular formula C12H15NO6 B13223026 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid](/img/structure/B13223026.png)
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group, an aminooxy group, and a methoxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid typically involves multiple steps. One common method includes the protection of the amino group with a benzyloxycarbonyl (CBZ) group, followed by the introduction of the aminooxy group. The methoxypropanoic acid moiety is then incorporated through esterification or amidation reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxycarbonyl group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The aminooxy group can participate in nucleophilic addition reactions, forming stable intermediates. The methoxypropanoic acid moiety can enhance the compound’s solubility and reactivity in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({[(Benzyloxy)carbonyl]amino}propanoic acid): Similar in structure but lacks the methoxy group.
2-({[(Benzyloxy)carbonyl]amino}oxy)propanoic acid: Similar but without the methoxy group on the propanoic acid moiety.
3-({[(Benzyloxy)carbonyl]amino}oxy)-2-methoxypropanoic acid: Similar but with different positioning of the methoxy group.
Uniqueness
2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methoxypropanoic acid is unique due to the presence of both the aminooxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H15NO6 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
3-methoxy-2-(phenylmethoxycarbonylaminooxy)propanoic acid |
InChI |
InChI=1S/C12H15NO6/c1-17-8-10(11(14)15)19-13-12(16)18-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15) |
InChI-Schlüssel |
ZZEMRFOJEQUVCN-UHFFFAOYSA-N |
Kanonische SMILES |
COCC(C(=O)O)ONC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({[5-methyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl})amine](/img/structure/B13222947.png)


![7-(Iodomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B13222971.png)
![8-Oxa-11-azatricyclo[4.3.3.0,1,6]dodecane](/img/structure/B13222976.png)
amine](/img/structure/B13222983.png)



![3-Ethyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13223008.png)


![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![Methyl 2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13223048.png)
